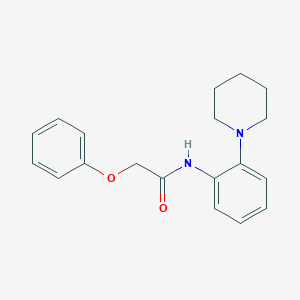![molecular formula C17H17FN2O2 B244938 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244938.png)
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide, also known as FIPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FIPI is a phospholipase D (PLD) inhibitor, and its mechanism of action has been studied extensively in recent years. In
Scientific Research Applications
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been used in various scientific research applications, particularly in the study of PLD signaling pathways. PLD is an essential enzyme that plays a crucial role in various cellular processes, including vesicle trafficking, membrane fusion, and cytoskeletal rearrangement. Dysregulation of PLD signaling has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders.
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to inhibit PLD activity in vitro and in vivo, making it a valuable tool for studying PLD signaling pathways. 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been used to investigate the role of PLD in cancer cell migration and invasion, as well as in the regulation of insulin secretion in pancreatic beta cells. 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has also been used in studies on the role of PLD in the regulation of neuronal function and synaptic plasticity.
Mechanism of Action
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide inhibits PLD activity by binding to the catalytic domain of PLD and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of PLD activity leads to a decrease in phosphatidic acid levels, which has downstream effects on various signaling pathways.
Biochemical and Physiological Effects
3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to inhibit cell migration and invasion, as well as induce apoptosis. In pancreatic beta cells, 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to inhibit insulin secretion. In neuronal cells, 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to regulate synaptic plasticity and neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity for PLD inhibition. 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have minimal off-target effects, making it a valuable tool for studying PLD signaling pathways. Another advantage of using 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide is its potency, with an IC50 of approximately 25 nM in vitro.
One limitation of using 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is its solubility, which may require the use of organic solvents in lab experiments.
Future Directions
There are several future directions for the study of 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide and its potential applications in scientific research. One direction is the development of more potent and selective PLD inhibitors that can be used in vivo. Another direction is the investigation of the role of PLD signaling in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the use of 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-fluorobenzoyl chloride with 3-(isobutyrylamino)aniline in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide. This synthesis method has been optimized in recent years to improve the yield and purity of 3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide.
properties
Molecular Formula |
C17H17FN2O2 |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
3-fluoro-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
IGFCKBJTTKKHPL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)
![4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244857.png)
![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)








